![molecular formula C24H22N4O3S B2466323 1-(1,1-二氧代四氢噻吩-3-基)-3-甲基-N,6-二苯基-1H-吡唑并[3,4-b]吡啶-4-甲酰胺 CAS No. 1021249-72-8](/img/structure/B2466323.png)

1-(1,1-二氧代四氢噻吩-3-基)-3-甲基-N,6-二苯基-1H-吡唑并[3,4-b]吡啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

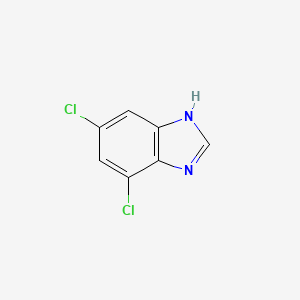

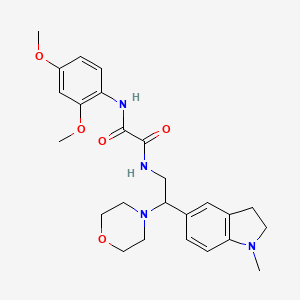

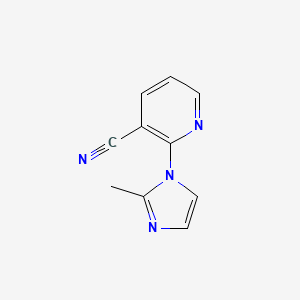

This compound is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . It has been characterized as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .

Synthesis Analysis

The synthesis of this compound involved the identification of a new ether-based scaffold and pairing this with a novel sulfone-based head group . This resulted in a potent and selective GIRK1/2 activator .Molecular Structure Analysis

The molecular structure of this compound includes a 1,1-dioxidotetrahydrothiophen-3-yl group, a 3-methyl-1H-pyrazol-5-yl group, and a carboxamide group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are not explicitly mentioned in the available sources .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available sources .科学研究应用

杂环化学中的合成1-(1,1-二氧代四氢噻吩-3-基)-3-甲基-N,6-二苯基-1H-吡唑并[3,4-b]吡啶-4-甲酰胺及其衍生物是杂环化合物合成中的关键组成部分。吡唑并[3,4-b]吡啶衍生物的合成,包括带有甲酰胺基团的化合物,一直是研究的焦点。这些方法通常涉及缩合反应,旨在在不同反应条件下产生具有不同功能基团的化合物。这些过程对于生成多样化的杂环化合物至关重要,这些化合物在制药和其他化学实体中作为构建模块(Harb, Abbas, & Mostafa, 2005) (Shaabani et al., 2009)。

在药物化学中的应用吡唑并[3,4-b]吡啶衍生物的结构经常被探索其在药物化学中的潜在应用。它们的合成不仅侧重于创造多样化的分子框架,还侧重于研究它们的生物活性。例如,某些衍生物已被评估其对结核分枝杆菌的抗结核活性,展示了这些化合物的治疗潜力(Amaroju et al., 2017)。此外,新型吡唑吡嘧啶衍生物已被合成并评估其抗癌和抗炎活性,突显了这些化合物在药物开发中的多功能性(Rahmouni et al., 2016)。

探索新的合成途径探索新的合成途径以创建吡唑并[3,4-b]吡啶衍生物是一个持续的研究领域。该领域的创新旨在开发更高效、经济实惠和多功能的合成这些化合物的方法。这些进展不仅扩展了杂环化合物的化学空间,还为它们在各个领域的应用,包括药物化学和材料科学,开辟了新的途径(Keating & Alam, 2021)。

作用机制

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.

Mode of Action

The compound acts as an activator of the GIRK channels . It binds to these channels, causing them to open and allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential. This can have a calming effect on neuronal activity.

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and to be able to cross the blood-brain barrier

安全和危害

未来方向

生化分析

Biochemical Properties

This compound interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells . The compound has been found to display nanomolar potency as a GIRK1/2 activator .

Cellular Effects

The compound’s activation of GIRK channels can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exerts its effects through binding interactions with GIRK channels, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

It has been noted that the compound displays improved metabolic stability over the prototypical urea-based compounds .

属性

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-3-methyl-N,6-diphenylpyrazolo[3,4-b]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3S/c1-16-22-20(24(29)25-18-10-6-3-7-11-18)14-21(17-8-4-2-5-9-17)26-23(22)28(27-16)19-12-13-32(30,31)15-19/h2-11,14,19H,12-13,15H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZSXTVQEBMMHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4)C5CCS(=O)(=O)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-(4-ethylphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2466244.png)

![2-Chloro-6-fluoro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2466246.png)

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2466247.png)

![2-(benzylsulfanyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole](/img/structure/B2466254.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2466262.png)